2-Ethoxy-N-hydroxybenzimidoyl Chloride
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Overview
Description
2-Ethoxy-N-hydroxybenzimidoyl Chloride is a chemical compound known for its unique reactivity and applications in various fields of scientific research. It is a derivative of benzimidoyl chloride, featuring an ethoxy group and a hydroxy group attached to the benzimidoyl moiety. This compound is of interest due to its potential use in organic synthesis and its role as a precursor in the formation of other complex molecules.
Preparation Methods
The synthesis of 2-Ethoxy-N-hydroxybenzimidoyl Chloride typically involves the reaction of benzimidoyl chloride with ethoxy and hydroxy substituents under controlled conditions. One common method includes the use of amides as additives to facilitate the rearrangement reaction. This process can yield a variety of derivatives depending on the specific reaction conditions and the nature of the substituents used .
Chemical Reactions Analysis
2-Ethoxy-N-hydroxybenzimidoyl Chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where the ethoxy or hydroxy groups are replaced by other functional groups.
Decarboxylative Alkylation: This reaction involves the coupling of an amino acid with N-heteroarenes, facilitated by the redox-active ester properties of the compound.
Common reagents used in these reactions include iridium and ruthenium catalysts, phosphoric acid, and various photoredox catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethoxy-N-hydroxybenzimidoyl Chloride has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-hydroxybenzimidoyl Chloride involves the formation of reactive intermediates through the cleavage of the N-O bond. This process generates iminyl radicals and other reactive species that can participate in various chemical transformations. The presence of a good leaving group, such as chlorine, facilitates these reactions by stabilizing the reactive intermediates and promoting the desired chemical transformations .
Comparison with Similar Compounds
2-Ethoxy-N-hydroxybenzimidoyl Chloride can be compared with other similar compounds, such as:
N-Hydroxybenzimidoyl Chloride: Lacks the ethoxy group but shares similar reactivity and applications.
N-Hydroxyphthalimide Esters: Used in similar photoredox reactions but with different reactivity profiles.
Fluoroalkyl Redox-Active Esters: These compounds are used in similar decarboxylative alkylation reactions but with different functional groups and reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-ethoxy-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3 |
InChI Key |
CLNXAXCNJNPDMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=NO)Cl |
Origin of Product |
United States |
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